

# Cabozantinib: A Multi-Targeted Alternative to the Discontinued MET Inhibitor Sgx-523

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Sgx-523  |           |
| Cat. No.:            | B1681655 | Get Quote |

For researchers and drug development professionals, the discontinuation of **Sgx-523**, a highly selective MET inhibitor, due to unforeseen renal toxicity in Phase I trials, left a void in the targeted therapy landscape for MET-driven cancers. This guide provides a comprehensive comparison of Cabozantinib, a multi-targeted tyrosine kinase inhibitor (TKI), as a viable and clinically approved alternative. We present a detailed analysis of their respective target profiles, preclinical efficacy, and clinical outcomes, supported by experimental data and methodologies.

## **Executive Summary**

Cabozantinib presents a broader-spectrum inhibitory profile compared to the exquisitely selective **Sgx-523**. While **Sgx-523** was designed for potent and specific MET inhibition, Cabozantinib targets multiple key oncogenic pathways, including MET, VEGFR2, RET, and AXL. This multi-targeted approach may offer advantages in overcoming resistance mechanisms but also contributes to a different safety profile. The pivotal difference remains that Cabozantinib has successfully navigated clinical trials and gained regulatory approval for several indications, whereas **Sgx-523**'s clinical development was terminated early due to safety concerns.

## **Target Selectivity and Potency**

A key differentiator between Cabozantinib and **Sgx-523** lies in their kinase inhibition profiles. **Sgx-523** was developed as a highly selective MET inhibitor, while Cabozantinib was designed to inhibit multiple receptor tyrosine kinases involved in tumor progression and angiogenesis.



| Target Kinase             | Cabozantinib IC50 (nM)      | Sgx-523 IC50 (nM) |
|---------------------------|-----------------------------|-------------------|
| MET                       | 1.3[1]                      | 4[2][3]           |
| VEGFR2                    | 0.035[1]                    | >1000             |
| RET                       | 5.2[1]                      | Not Reported      |
| KIT                       | 4.6[4]                      | Not Reported      |
| AXL                       | 7[4]                        | Not Reported      |
| FLT3                      | 11.3[4]                     | Not Reported      |
| TIE2                      | 14.3[4]                     | Not Reported      |
| RON                       | Not significantly inhibited | >1000[5]          |
| IC50 values represent the |                             |                   |

concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays.

## **Preclinical Efficacy**

Both Cabozantinib and Sgx-523 demonstrated anti-tumor activity in preclinical models.

Cabozantinib: In xenograft models of various cancers, including breast, lung, and glioma, Cabozantinib has been shown to inhibit tumor growth, angiogenesis, and metastasis.[6] For instance, in a patient-derived xenograft model of papillary renal cell carcinoma with a MET mutation, Cabozantinib treatment led to significant tumor regression and inhibited lung metastasis.[7][8]

**Sgx-523**: Preclinical studies showed that **Sgx-523** effectively inhibited MET-dependent tumor growth in xenograft models of human glioblastoma, lung, and gastric cancers.[2] It demonstrated dose-dependent inhibition of tumor growth and was shown to be orally bioavailable.[5]

## **Clinical Development and Outcomes**



The clinical trajectories of Cabozantinib and Sgx-523 diverged significantly.

Cabozantinib: Cabozantinib has undergone extensive clinical development and is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.[9] Clinical trials have demonstrated its efficacy in improving progression-free survival and, in some cases, overall survival.[10]

**Sgx-523**: The clinical development of **Sgx-523** was halted during Phase I trials.[11] Two open-label, dose-escalation studies were initiated in patients with advanced solid tumors.[12][13] However, unexpected renal failure was observed in patients receiving daily doses of  $\geq$  80 mg, which was attributed to the formation of insoluble metabolites.[14] This unforeseen toxicity led to the discontinuation of its development.[11]

## **Signaling Pathways**

Both inhibitors target the MET signaling pathway, but Cabozantinib's broader profile affects additional critical pathways in cancer progression.



Click to download full resolution via product page

Caption: Comparative Signaling Pathway Inhibition.



# **Experimental Methodologies**In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency and selectivity of kinase inhibitors.



Click to download full resolution via product page

Caption: In Vitro Kinase Assay Workflow.

#### Protocol:

- Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, a specific peptide substrate, and varying concentrations of the inhibitor (Cabozantinib or Sgx-523).
- Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. A common method is the ADP-Glo<sup>™</sup> Kinase Assay, which measures ADP production via a luminescence-based reaction.[15]
- Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## **Cell Viability (MTT) Assay**

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment.



#### Protocol:

- Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of Cabozantinib or a comparator for a specified duration (e.g., 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16][17][18][19][20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[16][17][18][19][20]
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

### Conclusion

Cabozantinib serves as a clinically validated alternative for targeting MET-driven cancers, a role initially envisioned for **Sgx-523**. Its multi-targeted mechanism, while differing from the high selectivity of **Sgx-523**, provides a broader anti-tumor activity that has translated into successful clinical outcomes across multiple cancer types. The critical lesson from the divergent paths of these two molecules lies in the importance of comprehensive preclinical toxicology and the unpredictable nature of drug metabolism in humans. For researchers, Cabozantinib offers a robust tool to investigate the simultaneous inhibition of key oncogenic pathways, while its clinical success underscores the potential of multi-targeted kinase inhibitors in the therapeutic armamentarium against cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Validation & Comparative





- 1. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth [cancer.fr]
- 7. tandfonline.com [tandfonline.com]
- 8. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomized, Double-Blind Noninferiority Study to Evaluate the Efficacy of the Cabozantinib Tablet at 60 mg Per Day Compared with the Cabozantinib Capsule at 140 mg Per Day in Patients with Progressive, Metastatic Medullary Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SGX Pharmaceuticals, Inc. Discontinued Development of SGX523; Announces First Quarter Financial Results BioSpace [biospace.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT Creative Biogene [creative-biogene.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchhub.com [researchhub.com]



• To cite this document: BenchChem. [Cabozantinib: A Multi-Targeted Alternative to the Discontinued MET Inhibitor Sgx-523]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681655#cabozantinib-as-an-alternative-to-sgx-523]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com